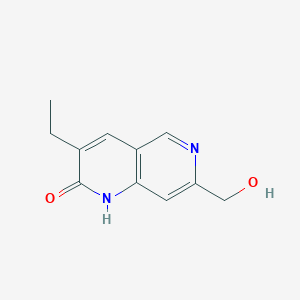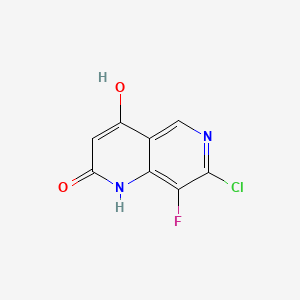
(2R,3R,4R,5R)-2-(Hydroxymethyl)-5-methoxytetrahydrofuran-3,4-diyl Dibenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3R,4R,5R)-2-(Hydroxymethyl)-5-methoxytetrahydrofuran-3,4-diyl Dibenzoate is a complex organic compound characterized by its unique tetrahydrofuran ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4R,5R)-2-(Hydroxymethyl)-5-methoxytetrahydrofuran-3,4-diyl Dibenzoate typically involves the reaction of a tetrahydrofuran derivative with benzoic acid under specific conditions. The reaction is often catalyzed by an acid or base to facilitate the esterification process. The reaction conditions, such as temperature and solvent, are carefully controlled to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,3R,4R,5R)-2-(Hydroxymethyl)-5-methoxytetrahydrofuran-3,4-diyl Dibenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The methoxy and benzoate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as aldehydes, alcohols, and substituted tetrahydrofuran derivatives.
Wissenschaftliche Forschungsanwendungen
(2R,3R,4R,5R)-2-(Hydroxymethyl)-5-methoxytetrahydrofuran-3,4-diyl Dibenzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2R,3R,4R,5R)-2-(Hydroxymethyl)-5-methoxytetrahydrofuran-3,4-diyl Dibenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Eigenschaften
Molekularformel |
C20H20O7 |
|---|---|
Molekulargewicht |
372.4 g/mol |
IUPAC-Name |
[(2R,3R,4R,5R)-4-benzoyloxy-2-(hydroxymethyl)-5-methoxyoxolan-3-yl] benzoate |
InChI |
InChI=1S/C20H20O7/c1-24-20-17(27-19(23)14-10-6-3-7-11-14)16(15(12-21)25-20)26-18(22)13-8-4-2-5-9-13/h2-11,15-17,20-21H,12H2,1H3/t15-,16-,17-,20-/m1/s1 |
InChI-Schlüssel |
KYBHURZCCOIFKJ-WOCWXWTJSA-N |
Isomerische SMILES |
CO[C@H]1[C@@H]([C@@H]([C@H](O1)CO)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3 |
Kanonische SMILES |
COC1C(C(C(O1)CO)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(17R)-1,2-dideuterio-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11-dione](/img/structure/B13915486.png)
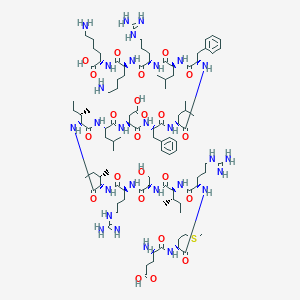
![2-(2'-Chloro-[1,1'-biphenyl]-4-yl)-2-methylpropanoic acid](/img/structure/B13915499.png)
![N-Methyl-6-(trifluoromethyl)-2,3-dihydrofuro[2,3-B]pyridin-3-amine](/img/structure/B13915500.png)
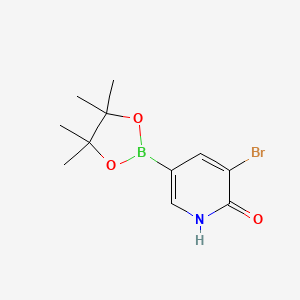
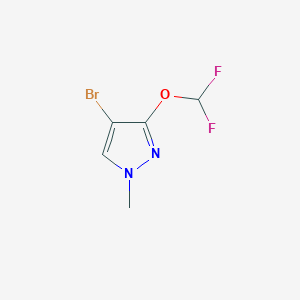
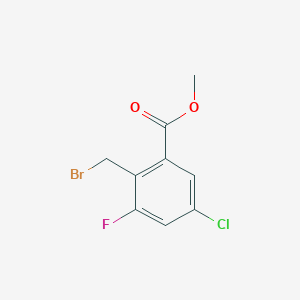

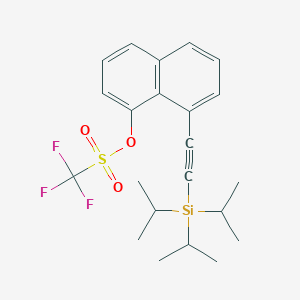
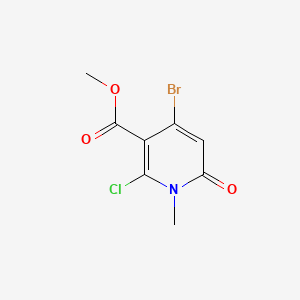
![2-[1-[Benzyl(methyl)amino]cyclobutyl]ethanol](/img/structure/B13915545.png)

